molecular formula C9H12F2OSi B044573 (4-Ethoxyphenyl)-difluoro-methylsilane CAS No. 114502-18-0

(4-Ethoxyphenyl)-difluoro-methylsilane

Cat. No.: B044573
CAS No.: 114502-18-0
M. Wt: 202.27 g/mol
InChI Key: BNGUKINIUMFEMN-UHFFFAOYSA-N
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Description

(4-Ethoxyphenyl)-difluoro-methylsilane is an organosilicon compound characterized by a silane core substituted with a difluoro-methyl group and a 4-ethoxyphenyl moiety. The ethoxyphenyl group contributes electron-donating effects via resonance, while the fluorine atoms on the silane enhance stability against hydrolysis and oxidation. Organosilanes like this are often utilized in agrochemicals, materials science, and pharmaceuticals due to their tunable reactivity and stability .

Properties

CAS No.

114502-18-0

Molecular Formula

C9H12F2OSi

Molecular Weight

202.27 g/mol

IUPAC Name

(4-ethoxyphenyl)-difluoro-methylsilane

InChI

InChI=1S/C9H12F2OSi/c1-3-12-8-4-6-9(7-5-8)13(2,10)11/h4-7H,3H2,1-2H3

InChI Key

BNGUKINIUMFEMN-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)[Si](C)(F)F

Canonical SMILES

CCOC1=CC=C(C=C1)[Si](C)(F)F

Synonyms

Silane, (4-ethoxyphenyl)difluoromethyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Silafluofen
  • Structure: (4-Ethoxyphenyl)[3-(4-fluoro-3-phenoxyphenyl)propyl]dimethylsilane
  • Key Features: Contains a dimethylsilane group, a 4-ethoxyphenyl substituent, and a fluorinated phenoxypropyl chain.
  • Applications: Used as an insecticide, leveraging its silane backbone for stability and the fluorophenoxy group for bioactivity .
  • Differentiation: The propyl chain and additional fluorophenoxy groups increase molecular weight and hydrophobicity compared to the target compound.
[1-(4-Methoxyphenyl)ethyl]dimethyl(phenyl)silane
  • Structure : Substituted with methoxyphenyl (shorter alkyl chain) and phenyl groups on the silane.
  • Key Features : Methoxy group provides weaker electron-donating effects than ethoxy. The phenyl and dimethyl groups introduce steric bulk.
  • Differentiation : The absence of fluorine reduces resistance to hydrolysis, making it less stable under acidic conditions .
(4-Chlorophenyl)-methoxy-dimethylsilane
  • Structure : Chlorophenyl and methoxy substituents on dimethylsilane.
  • Key Features : Chlorine’s electron-withdrawing effect deactivates the phenyl ring, contrasting with the ethoxy group’s activation.
  • Applications : Likely used in cross-coupling reactions or as a precursor in polymer synthesis .

Physico-Chemical Properties

Compound Molecular Weight (g/mol) Boiling/Melting Point Solubility Stability
(4-Ethoxyphenyl)-difluoro-methylsilane ~210 (estimated) N/A Low polarity solvents High (due to -F)
Silafluofen ~376.49 High (low volatility) Lipophilic Moderate
Etofenprox 376.49 208–210°C (melting) Organic solvents Stable in light
(4-Chlorophenyl)-methoxy-dimethylsilane ~200.7 N/A Ethyl acetate Prone to hydrolysis

Notes:

  • Fluorine substituents enhance thermal and oxidative stability.
  • Ethoxy groups improve solubility in alcohols compared to methoxy or chloro analogs.

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